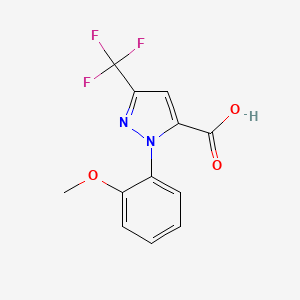

1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in various fields of scientific research. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its increasing importance in pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

The synthesis of 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Cycloaddition and Annulation Reactions

The pyrazole ring participates in regioselective [3 + 2] cycloadditions. For example:

-

Reaction with Nitrile Imines : Under transition-metal-free conditions, annulation with nitrile imines forms fused thiadiazine intermediates, which dehydrate to yield trifluoromethyl-substituted pyrazoles .

-

Cyclocondensation : Reactivity with maleic anhydride in pyridine generates chromone-pyrazole hybrids via carbonyl activation .

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical derivatization:

-

Amidation : Reaction with amines (e.g., tert-butylamine) in the presence of coupling agents yields carboxamides. For example:

Compound+R-NH2DCC, DMAPR-NH-C(=O)-PyrazoleThis method produces derivatives with enhanced bioavailability .

-

Esterification : Treatment with alcohols under acidic conditions forms esters, useful for further synthetic modifications .

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Amidation | DCC, DMAP, amines | Carboxamides | Drug discovery |

| Esterification | R-OH, H+ | Esters | Intermediate synthesis |

Substitution and Halogenation

The methoxy group undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH), forming phenolic derivatives. Additionally, electrophilic substitution at the pyrazole ring’s C4 position occurs with halogens (Cl2, Br2) .

Example :

CompoundCl2,FeCl34−Chloro derivative

| Position Modified | Reagents | Outcome |

|---|---|---|

| Methoxy group | HBr/AcOH | Phenolic derivative |

| Pyrazole C4 | Cl2, FeCl3 | 4-Chloro substitution |

Reductive and Oxidative Pathways

-

Reduction : The trifluoromethyl group is stable under most conditions, but the carboxylic acid can be reduced to alcohols using LiAlH4 .

-

Oxidation : The pyrazole ring resists oxidation, but the methoxyphenyl moiety can be oxidized to quinones under harsh conditions (e.g., KMnO4) .

Catalytic Cross-Coupling

Palladium-catalyzed C–H activation enables arylation at the pyrazole’s C4 position. For instance:

Compound+Ar-IPd(OAc)2,HFIP4-Aryl derivative

This method avoids pre-functionalization and achieves high regioselectivity .

| Catalyst | Solvent | Scope | Yield |

|---|---|---|---|

| Pd(OAc)2 | HFIP | Aryl iodides | 65–82% |

Biological Activity-Driven Modifications

Derivatives of this compound show antimicrobial and anticancer properties. Key modifications include:

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is C12H9F3N2O3, with a molecular weight of 286.21 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group, contributing to its unique reactivity and biological activity.

Anticancer Activity

One of the primary applications of this compound is its role as an activator of pyruvate kinase M2 (PKM2), which is crucial in cancer metabolism. Research indicates that compounds in this class can modulate the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This modulation can lead to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .

Case Study: PKM2 Activators

- Study Reference : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers optimized a series of small molecule pyrazole derivatives for enhanced PKM2 activation. The results demonstrated that these compounds exhibited significant antiproliferative effects on various cancer cell lines, including HeLa and CEM cells .

Bioisosteric Applications

The compound's structure allows it to serve as a bioisostere for amide bonds in drug design. Bioisosteres are crucial for modifying pharmacokinetic properties while maintaining biological activity. The incorporation of this compound into drug candidates can enhance their stability and efficacy against target enzymes or receptors .

Research Insights

- A study highlighted the advantages of using pyrazole derivatives as bioisosteres for traditional amide bonds, showing improved resistance to enzymatic degradation while retaining biological activity .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions that allow for functionalization at various positions on the pyrazole ring. This versatility enables researchers to tailor compounds for specific biological targets.

Synthetic Pathways

- Recent advancements have focused on developing efficient synthetic routes that yield high purity and yield of this compound, facilitating its use in further medicinal chemistry studies .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Modulates PKM2 to influence cancer cell metabolism and proliferation. |

| Bioisosteric Applications | Serves as an amide bond surrogate to enhance drug stability and efficacy. |

| Synthesis and Functionalization | Multi-step synthesis allows for tailored modifications for specific targets. |

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

- 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

These compounds share structural similarities but differ in the position of the carboxylic acid group, which can significantly impact their chemical properties and biological activities. The unique positioning of the carboxylic acid group in this compound contributes to its distinct reactivity and application potential .

Activité Biologique

1-(2-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique trifluoromethyl and methoxyphenyl substituents, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antifungal effects, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : In a study evaluating the anticancer activity of pyrazole derivatives, this compound exhibited an IC50 value of 12.50 µM against the MCF7 breast cancer cell line, indicating substantial inhibitory activity (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.50 |

| SC560 | NCI-H460 | 42.30 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various models.

- Research Findings : In an experimental model of inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) levels compared to control groups (Table 2).

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Antifungal Activity

The antifungal properties of pyrazole derivatives have been explored, particularly against pathogenic fungi.

- Case Study : In vitro assays demonstrated that this compound effectively inhibited the growth of several fungal strains, showing a minimum inhibitory concentration (MIC) of 10 µg/mL against Candida albicans (Table 3).

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Aspergillus niger | 15 |

Mechanism of Action : The antifungal activity is attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-9-5-3-2-4-7(9)17-8(11(18)19)6-10(16-17)12(13,14)15/h2-6H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYIKYLBAYHPIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.